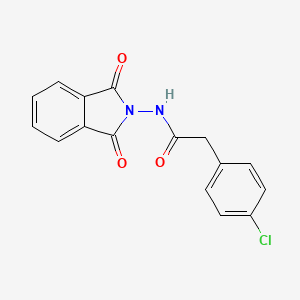

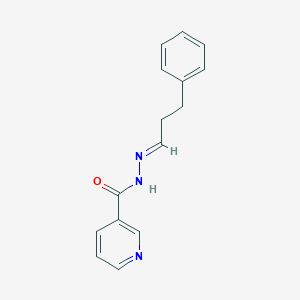

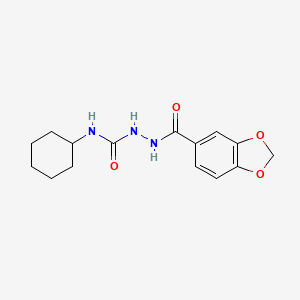

![molecular formula C17H20N2O4S B5719507 N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)

N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related naphthalenesulfonamide derivatives involves various chemical reactions, starting from basic naphthalene compounds. One approach involves reacting naphthalen-1-amine with different sulfonyl chlorides under controlled conditions, leading to various naphthalenesulfonamide derivatives. Another common method is the multicomponent reaction involving naphthol, morpholine, and other reagents, resulting in morpholine-substituted naphthalenesulfonamides (Abbasi et al., 2015).

Molecular Structure Analysis

The molecular structure of similar naphthalenesulfonamide compounds has been studied using X-ray diffraction, revealing detailed geometric parameters. These structures often show significant dihedral angles between the naphthalene system and attached rings, contributing to the compound's biological activity. Intramolecular hydrogen bonds and molecular conformations, such as the chair conformation of morpholine rings, play a critical role in the stability and reactivity of these compounds (Xin-yuan Chen et al., 2011).

Chemical Reactions and Properties

Naphthalenesulfonamides undergo various chemical reactions, reflecting their rich chemistry. They can participate in palladium-catalyzed dearomatization reactions, forming new bonds and structures. The reactivity is influenced by the electronic and steric properties of the substituents attached to the naphthalene core. The functional groups, such as the morpholine moiety, can undergo transformations, affecting the compound's overall chemical properties (Hujun Xie et al., 2013).

Physical Properties Analysis

The physical properties of naphthalenesulfonamides, such as solubility, melting point, and absorption characteristics, are crucial for their application in various fields. For example, the solubility in water and organic solvents determines their usability in pharmaceutical formulations or industrial processes. The melting point can provide information on the compound's stability and purity. Absorption characteristics, particularly in the UV-visible range, are essential for photoinitiator applications and can be influenced by the molecular structure (Fatma Ozcan et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthalenesulfonamides, such as acidity, basicity, and reactivity towards different reagents, define their interactions and functions in biological systems or chemical reactions. The electron-donating or withdrawing nature of the substituents attached to the naphthalene core can significantly affect these properties, influencing the compound's role as an inhibitor, activator, or stabilizer in various biochemical and chemical contexts.

References

- Abbasi, M., Manzoor, S., Aziz-ur-Rehman, Siddiqui, S. Z., Ahmad, I., Malik, R., Ashraf, M., Qurat-ul-ain, Shah, S. (2015). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Pakistan Journal of Chemistry, 5, 23-29. Link.

- Xin-yuan Chen, Min-Min Zhao, X. Qian, Shao-gang Hou. (2011). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67, o3484. Link.

- Hujun Xie, Hong Zhang, Zhenyang Lin. (2013). DFT Studies on the Palladium-Catalyzed Dearomatization Reaction between Chloromethylnaphthalene and the Cyclic Amine Morpholine. Organometallics, 32, 2336-2343. Link.

- Fatma Ozcan, Z. Dogruyol, Sevnur Keskin Dogruyol. (2023). 4-methyl-4-[2-(naphthalene)-2-oxoethyl] morpholin-4-ium iodide as a water-soluble photoinitiator. Polimery. Link.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug molecule, future research could involve studying its biological activity and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(13-17(20)19-8-10-23-11-9-19)24(21,22)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOAVTWSLDOYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

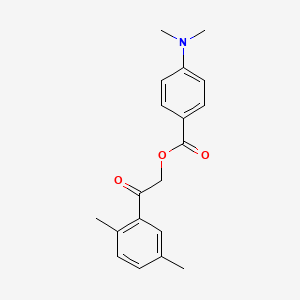

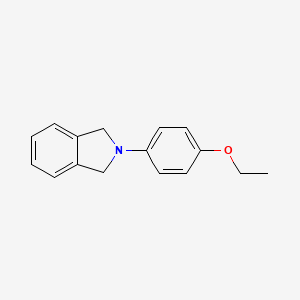

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

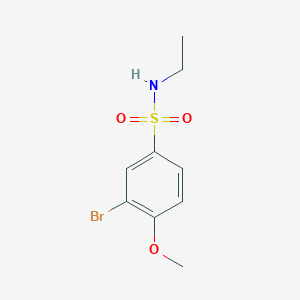

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)

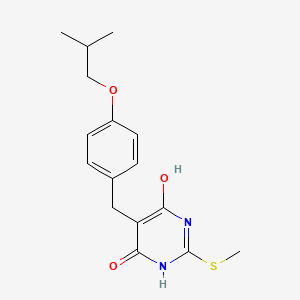

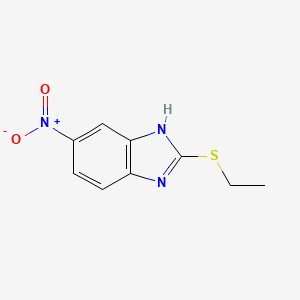

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)

![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)

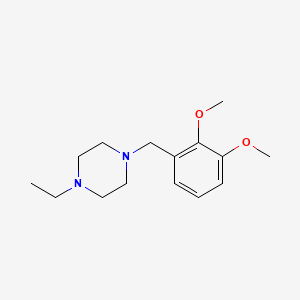

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)